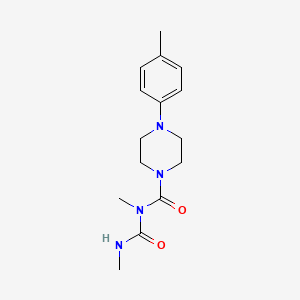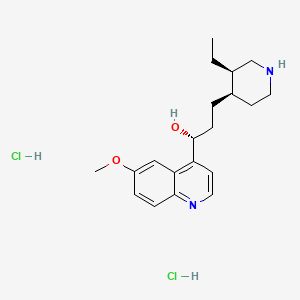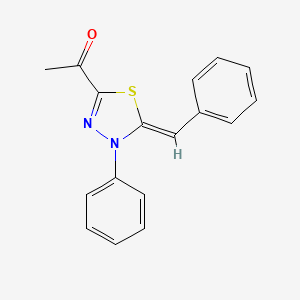
Unii-B3siw51L7I
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is a mixture of esters derived from phosphorodithioic acid and is commonly used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of MIXED O,O-BIS(1,3-DIMETHYLBUTYL AND ISOPROPYL) DITHIOPHOSPHATE typically involves the reaction of sulfurized sulfoxide with phosphoric acid . The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under controlled conditions to ensure consistent quality and efficiency. The process may include steps such as distillation and purification to remove any impurities and achieve the desired concentration of the final product .
Chemical Reactions Analysis
Types of Reactions
MIXED O,O-BIS(1,3-DIMETHYLBUTYL AND ISOPROPYL) DITHIOPHOSPHATE undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate the substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield thiols or sulfides. Substitution reactions can result in a variety of products depending on the substituents introduced .
Scientific Research Applications
MIXED O,O-BIS(1,3-DIMETHYLBUTYL AND ISOPROPYL) DITHIOPHOSPHATE has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which MIXED O,O-BIS(1,3-DIMETHYLBUTYL AND ISOPROPYL) DITHIOPHOSPHATE exerts its effects involves its interaction with various molecular targets and pathways. The compound is known to act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells and tissues . It also modulates enzyme activity by binding to specific active sites, thereby influencing biochemical pathways involved in cellular metabolism and signaling .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to MIXED O,O-BIS(1,3-DIMETHYLBUTYL AND ISOPROPYL) DITHIOPHOSPHATE include:
- Zinc O,O,O’,O’-tetrakis (1,3-dimethylbutyl) bis (phosphorodithioate)
- Zinc O-(1,3-dimethylbutyl) O-(isopropyl)dithiophosphate
- Zinc bis (1,3-dimethylbutyl)dithiophosphate
Uniqueness
What sets MIXED O,O-BIS(1,3-DIMETHYLBUTYL AND ISOPROPYL) DITHIOPHOSPHATE apart from these similar compounds is its unique combination of ester groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific catalytic or antioxidant activities .
Properties
CAS No. |
84605-28-7 |
|---|---|
Molecular Formula |
C9H21O2PS2 |
Molecular Weight |
256.4 g/mol |
IUPAC Name |
[(2R)-4-methylpentan-2-yl]oxy-propan-2-yloxy-sulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C9H21O2PS2/c1-7(2)6-9(5)11-12(13,14)10-8(3)4/h7-9H,6H2,1-5H3,(H,13,14)/t9-/m1/s1 |
InChI Key |
UAXMPVJRTGNEPS-SECBINFHSA-N |
Isomeric SMILES |
C[C@H](CC(C)C)OP(=S)(OC(C)C)S |
Canonical SMILES |
CC(C)CC(C)OP(=S)(OC(C)C)S |
physical_description |
Liquid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















